6-Bromo-5-chloro-3-iodopyrazin-2-amine
CAS No.:
Cat. No.: VC16014183
Molecular Formula: C4H2BrClIN3
Molecular Weight: 334.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H2BrClIN3 |
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Molecular Weight | 334.34 g/mol |
IUPAC Name | 6-bromo-5-chloro-3-iodopyrazin-2-amine |
Standard InChI | InChI=1S/C4H2BrClIN3/c5-1-2(6)10-3(7)4(8)9-1/h(H2,8,9) |
Standard InChI Key | QDVGSYFLNLDQJR-UHFFFAOYSA-N |
Canonical SMILES | C1(=C(N=C(C(=N1)Br)Cl)I)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
6-Bromo-5-chloro-3-iodopyrazin-2-amine (molecular formula: C₄H₂BrClIN₃) features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The substituents (Br, Cl, I) occupy positions 3, 5, and 6, respectively, while the amine group (-NH₂) is at position 2. This arrangement creates a sterically congested structure, influencing reactivity and intermolecular interactions .
Key Physicochemical Properties:
Property | Value |
---|---|
Molecular Weight | 334.34 g/mol |
CAS Number | 1251941-18-0* |
XLogP3 (Partition Coefficient) | 2.7 (estimated) |
Topological Polar Surface Area | 71.8 Ų |
*Note: The CAS number corresponds to the positional isomer 3-bromo-6-chloro-5-iodopyrazin-2-amine, highlighting potential ambiguities in nomenclature .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of halogenated pyrazines typically involves sequential halogenation and functional group protection. For 3-bromo-6-chloro-5-iodopyrazin-2-amine, a validated route includes:
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Iodination: Treating 6-chloro-5-bromopyrazin-2-amine with N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at 25°C for 12 hours .
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Purification: Silica gel chromatography using a petroleum ether:ethyl acetate (7:3) eluent yields the product with >95% purity .
Industrial Considerations
Scalable production employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times. Automated systems monitor halogen stoichiometry, critical for minimizing di- or trihalogenated byproducts .
Hazard Code | Risk Statement | Precautionary Measure |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H320 | Causes eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
TRC | 95% | 50 mg | $155 |
Ambeed | 97% | 100 mg | $189 |
Crysdot | 97% | 1 g | $465 |
Research Challenges and Future Directions
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Stereochemical Effects: The impact of halogen positioning on target binding affinity remains underexplored. Molecular dynamics simulations could elucidate preferential binding conformations.
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Metabolic Stability: Phase I metabolism studies are needed to assess hepatic clearance pathways.
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Synthetic Optimization: Developing catalyst systems (e.g., Pd-NHC complexes) may improve regioselectivity in halogenation steps.
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